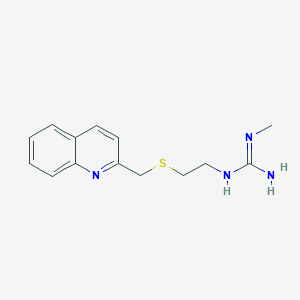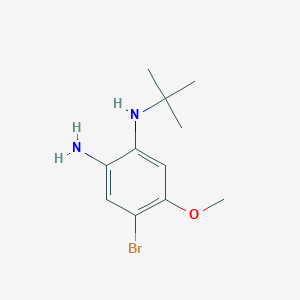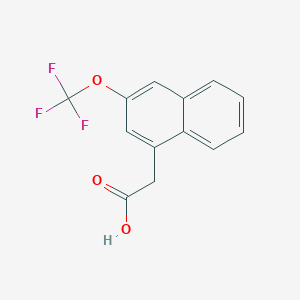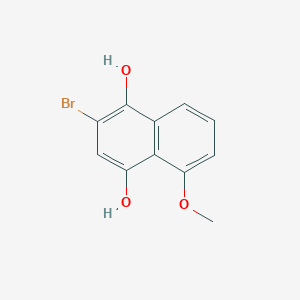![molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3](/img/structure/B11847806.png)
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-4-ones, including derivatives like 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, often involves the use of metal catalysts. For instance, a Cu(I)-catalyzed synthesis can be employed, which involves C–N coupling, reductive amination, cyclization, and oxidation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present on the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the quinazoline ring.
Applications De Recherche Scientifique
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating various biological processes . The specific molecular targets and pathways would depend on the particular derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Uniqueness
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is unique due to its specific structure, which includes a morpholine ring and an ethan-1-ol moiety. This unique structure may confer specific biological activities and properties that differentiate it from other quinazoline derivatives.
Propriétés
Numéro CAS |
92325-00-3 |
|---|---|
Formule moléculaire |
C14H18N4O2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17) |
Clé InChI |
HYGVRZKJYFDRDM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)






![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)




